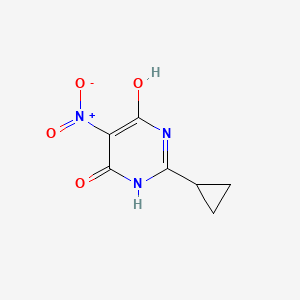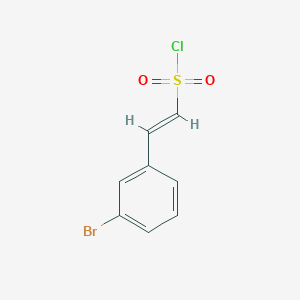
1,1,2,3,4,5-Hexaphenyl-1H-silole
Overview
Description
1,1,2,3,4,5-Hexaphenyl-1H-silole (HPS) is an aggregation-induced emission (AIE) material . It is used in the OLED emitting layer . Photolysis and thermolysis of 1,4,5,6,7,7-hexaphenyl-7-silabicyclo [2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (XIb) may lead to the formation of hexaphenylsilacyclopentadiene .
Synthesis Analysis
The synthesis of HPS involves photolysis and thermolysis of 1,4,5,6,7,7-hexaphenyl-7-silabicyclo [2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (XIb), which leads to the formation of hexaphenylsilacyclopentadiene .Molecular Structure Analysis
The molecular structure of HPS is C40H30Si . The side phenyl ring at the 5-position becomes coplanar with the central silacycle, which increases the degree of conjugation .Chemical Reactions Analysis
Hexaphenylsilacyclopentadiene may undergo π 4 s+π 2 s cycloaddition with ethyl acrylate to form bicyclosilaheptene . The reaction of hexaphenylsilacyclopentadiene with perbenzoic acid yields a mixture of tetraphenylfuran and cis-dibenzoylstilbene .Physical And Chemical Properties Analysis
HPS has a molecular weight of 538.75 g/mol . Its empirical formula is C40H30Si . It is a solid with a melting point of 188-193 °C .Scientific Research Applications
Organic Crystal Scintillators
1,1,2,3,4,5-Hexaphenyl-1H-silole (HPS) has been synthesized to develop organic crystal scintillators based on aggregation-induced emission (AIE). The scintillation properties of HPS crystals are characterized by an emission peak at approximately 490 nm observed in both photoluminescence emission and X-ray excited radioluminescence spectra. The scintillation decay time constants are 5.4 and 21 ns .
OLED Emitting Layer Material
HPS is utilized as an aggregation-induced emission material in the OLED emitting layer. This application takes advantage of its luminescent properties when aggregated .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,1,2,3,4,5-hexakis-phenylsilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30Si/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)41(35-27-15-5-16-28-35,36-29-17-6-18-30-36)39(37)33-23-11-3-12-24-33/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKMXYFDVPDIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609651 | |
| Record name | 1,1,2,3,4,5-Hexaphenyl-1H-silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3,4,5-Hexaphenyl-1H-silole | |
CAS RN |
752-28-3 | |
| Record name | 1,1,2,3,4,5-Hexaphenyl-1H-silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





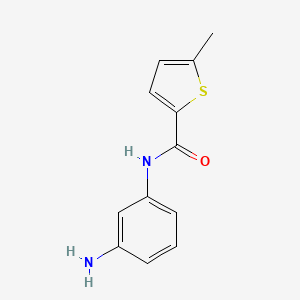
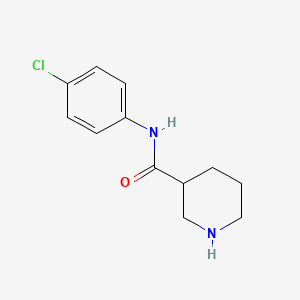
![1-[3,4-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxyethanone](/img/structure/B1369642.png)
![6-Azaspiro[3.4]octane](/img/structure/B1369644.png)
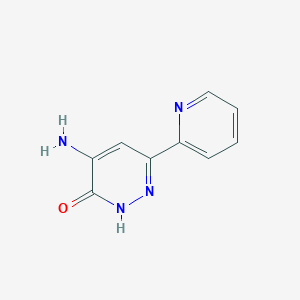

![6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1369653.png)
